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Compound of Interest

Compound Name: 1-(P-Tolyl)hex-5-EN-1-one

cat. No.: B15237781

An In-depth Technical Guide to 1-(4-methylphenyl)hex-5-en-1-one

This technical guide provides a comprehensive overview of 1-(4-methylphenyl)hex-5-en-1-one,
a compound of interest for professionals in chemical research and drug development. The
document details its nomenclature, physicochemical properties, a standard synthesis protocol,
and its potential applications as a synthetic intermediate.

Nomenclature and Structure

The compound specified as "1-(P-Tolyl)hex-5-EN-1-one" is more formally identified under
IUPAC nomenclature. The prefix "p-tolyl" refers to a 4-methylphenyl group. Therefore, the
preferred IUPAC name is 1-(4-methylphenyl)hex-5-en-1-one. This structure consists of a
hexenone backbone, with a ketone at position 1 and a terminal double bond between carbons
5 and 6, attached to a 4-methylphenyl ring at the carbonyl carbon.

Table 1: Compound Identification

Identifier Value

Preferred IUPAC Name 1-(4-methylphenyl)hex-5-en-1-one
Common Name 1-(p-Tolyl)hex-5-en-1-one
Molecular Formula C13H160

CAS Number Not assigned in major databases.
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Physicochemical and Spectroscopic Data

While specific experimental data for 1-(4-methylphenyl)hex-5-en-1-one is not extensively

documented in public literature, its properties can be calculated or predicted based on its

structure. These theoretical values are invaluable for guiding experimental work.

Table 2: Calculated Physicochemical Properties

Property Value Notes
] Calculated from the molecular

Molecular Weight 188.27 g/mol

formula.
- ) Estimated, typical for aryl

Boiling Point ~300-350 °C o ]

ketones of similar weight.
] ] ] Expected to be a low-melting
Melting Point Not available

solid or an oil at room temp.

Insoluble in water; Soluble in
Solubility organic solvents (e.g., DCM,
Ether, Toluene).

Based on its predominantly

nonpolar structure.

Table 3: Predicted *H-NMR Spectroscopic Data (in CDCls, 400 MHz)
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Chemical Shift (5,

Multiplicity Integration Assignment
ppm)
Aromatic protons
~7.85 Doublet 2H
(ortho to C=0)
Aromatic protons
~7.25 Doublet 2H
(meta to C=0)
~5.85 ddt 1H Vinyl proton (-CH=)
~5.05 Multiplet 2H Vinyl protons (=CHz)
_ Methylene protons (-
~2.95 Triplet 2H
CH2-C=0)
~2.40 Singlet 3H Methyl protons (-CHs)
Methylene protons (-
~2.20 Quartet 2H
CH2-CH=)
_ Methylene protons (-
~1.80 Quintet 2H

CH2-CHz2-CH2)

Synthesis Protocol: Friedel-Crafts Acylation

The most direct and widely employed method for synthesizing aryl ketones like 1-(4-
methylphenyl)hex-5-en-1-one is the Friedel-Crafts acylation.[1][2] This reaction involves the
electrophilic aromatic substitution of an aromatic ring (toluene) with an acyl halide (hex-5-enoyl
chloride) using a strong Lewis acid catalyst.

Materials and Reagents

e Toluene (C7Hs)
e Hex-5-enoyl chloride (CeHoCIO)
e Anhydrous Aluminum Chloride (AICI3)

e Dichloromethane (DCM), anhydrous
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Hydrochloric Acid (HCI), 5% aqueous solution
Sodium Bicarbonate (NaHCOs), 5% aqueous solution
Brine (saturated NaCl solution)

Anhydrous Magnesium Sulfate (MgSQOa)

Experimental Procedure

Caution: This procedure should be performed in a well-ventilated fume hood. Anhydrous

aluminum chloride is highly reactive with moisture, and acyl chlorides are corrosive and

lachrymatory.[2]

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux
condenser is charged with anhydrous aluminum chloride (1.1 equivalents) and anhydrous
dichloromethane (100 mL). The suspension is cooled to 0 °C in an ice bath.

Formation of Acylium lon: Hex-5-enoyl chloride (1.0 equivalent) is dissolved in anhydrous
DCM (20 mL) and added dropwise to the stirred AlCls suspension over 15 minutes. The
mixture is stirred for an additional 30 minutes at O °C to allow for the formation of the acylium
ion electrophile.[1]

Acylation: Toluene (1.2 equivalents) is added dropwise to the reaction mixture. After the
addition is complete, the ice bath is removed, and the reaction is allowed to warm to room
temperature. It is then stirred for 2-4 hours, with progress monitored by Thin Layer
Chromatography (TLC).

Quenching: The reaction mixture is slowly poured into a beaker containing ice and 5% HCI
(100 mL) to quench the reaction and decompose the aluminum chloride complex.

Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated,
and the aqueous layer is extracted twice with DCM (50 mL portions).

Washing: The combined organic layers are washed sequentially with 5% NaHCOs solution
(200 mL), water (100 mL), and brine (100 mL).
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» Drying and Concentration: The organic layer is dried over anhydrous MgSOea, filtered, and
the solvent is removed under reduced pressure using a rotary evaporator.

« Purification: The resulting crude product is purified by column chromatography on silica gel
to yield the pure 1-(4-methylphenyl)hex-5-en-1-one.

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of the title compound via the

Friedel-Crafts acylation pathway.
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Figure 1: Synthesis of 1-(4-methylphenyl)hex-5-en-1-one via Friedel-Crafts Acylation.

Applications in Drug Development and Research
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Alkyl aryl ketones, particularly those containing unsaturation like 1-(4-methylphenyl)hex-5-en-1-
one, are versatile intermediates in organic synthesis.[3] Their importance in drug development
stems from their ability to serve as scaffolds or building blocks for more complex molecular
architectures.

e Precursors to Bioactive Molecules: The ketone and alkene functional groups are reactive
handles for a variety of chemical transformations. The ketone can be reduced, alkylated, or
converted to a heterocyclic system. The terminal alkene is amenable to reactions such as
Michael addition, Heck coupling, epoxidation, or olefin cross-metathesis.[4][5]

e Chalcone Analogues: The core structure is related to chalcones (1,3-diaryl-2-propen-1-ones),
a class of compounds known for a wide range of biological activities, including antitumor
effects.[6] This compound could be used to synthesize non-traditional chalcone analogues.

o Fragment-Based Drug Discovery: As a relatively small molecule with distinct aromatic and
aliphatic regions, it can serve as a fragment for screening against biological targets in
fragment-based drug discovery programs.

In summary, 1-(4-methylphenyl)hex-5-en-1-one represents a valuable, though not widely
cataloged, chemical entity. Its synthesis is straightforward via established methods like Friedel-
Crafts acylation, and its structural motifs make it a promising intermediate for the synthesis of
novel compounds in medicinal chemistry and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b15237781#iupac-name-for-1-p-tolyl-hex-5-en-1-one]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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